[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone
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Description
“1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone” is a chemical compound with the molecular formula C17H13Cl2N3O2. It has a molecular weight of 362.21. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(=O)c1nnn(c1C)-c2cc(Cl)cc(Cl)c2
. The InChI key for this compound is YNRUWPCHWDIHGI-UHFFFAOYSA-N
.
Scientific Research Applications
Overview of Triazole Derivatives
The triazole class, including compounds similar to "1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone," has been extensively explored for their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumor effects. The versatility of the triazole ring allows for structural variations, leading to the development of new drugs with specific therapeutic effects. Recent patent reviews indicate an ongoing interest in synthesizing novel triazole derivatives with enhanced biological properties, highlighting their importance in drug development (Ferreira et al., 2013).
Environmental Remediation
Studies on wastewater treatment reveal the potential of certain triazole derivatives in environmental remediation. These compounds can be effective in removing toxic pollutants from industrial wastewater, demonstrating their utility beyond pharmaceutical applications. The removal efficiency, which can reach up to 80-90% for specific pollutants, underscores the role of triazole derivatives in addressing environmental challenges (Goodwin et al., 2018).
Advanced Oxidation Processes
Triazole derivatives also play a significant role in the advanced oxidation processes (AOPs) used for the degradation of organic pollutants. Their ability to act as redox mediators enhances the efficiency of enzymatic degradation of recalcitrant compounds in wastewater. This enzymatic approach, facilitated by triazole derivatives, offers a promising solution for the remediation of various organic pollutants, potentially reducing the environmental impact of industrial effluents (Husain & Husain, 2007).
Properties
IUPAC Name |
[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-16(17(23)11-3-5-15(24-2)6-4-11)20-21-22(10)14-8-12(18)7-13(19)9-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQZOSSKYNPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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